molecular formula C7H7ClN2O3S B1209192 N-(Aminocarbonyl)-2-chlorobenzenesulfonamide CAS No. 5051-77-4

N-(Aminocarbonyl)-2-chlorobenzenesulfonamide

Cat. No.: B1209192
CAS No.: 5051-77-4
M. Wt: 234.66 g/mol
InChI Key: KQRMGBSYWRUESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Aminocarbonyl)-2-chlorobenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2O3S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5051-77-4

Molecular Formula

C7H7ClN2O3S

Molecular Weight

234.66 g/mol

IUPAC Name

(2-chlorophenyl)sulfonylurea

InChI

InChI=1S/C7H7ClN2O3S/c8-5-3-1-2-4-6(5)14(12,13)10-7(9)11/h1-4H,(H3,9,10,11)

InChI Key

KQRMGBSYWRUESQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)N)Cl

Key on ui other cas no.

5051-77-4

Synonyms

2-CBSU
N-(aminocarbonyl)-2-chlorobenzenesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 314 g of 2-chlorobenzenesulfonyl isocyanate in 2 L of toluene was cooled to 0° C. and treated with 27 g of anhydrous liquid ammonia, added dropwise at a rate that maintained the temperature around 0° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature. The solids were collected by filtration, and washed with hexane and acetonitrile. The yield of N-(aminocarbonyl)-2-chlorobenzenesulfonamide was 313 g as a white solid, m.p. 160°-163° C.; IR (nujol): 3400, 3300, 1700, 1650, 1550, 1250, 1150 cm-1.
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
anhydrous liquid
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.